3,4-Diaminothiophene Dihydrochloride

Organic Electronics Material Science Synthetic Methodology

3,4-Diaminothiophene Dihydrochloride (CAS 90069-81-1) is a heterocyclic building block, supplied as a dihydrochloride salt to ensure stability against oxidation, with a molecular weight of 187.09 g/mol. This compound serves as the primary precursor for the thieno[3,4-b]pyrazine motif, a critical acceptor unit in low-bandgap conjugated materials, and is widely utilized in organic electronics and medicinal chemistry.

Molecular Formula C4H8Cl2N2S
Molecular Weight 187.09 g/mol
CAS No. 90069-81-1
Cat. No. B015237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminothiophene Dihydrochloride
CAS90069-81-1
Synonyms3,4-Thiophenediamine Dihydrochloride; 
Molecular FormulaC4H8Cl2N2S
Molecular Weight187.09 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)N)N.Cl.Cl
InChIInChI=1S/C4H6N2S.2ClH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H
InChIKeyRAMOMCXNLLLICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diaminothiophene Dihydrochloride (CAS 90069-81-1): Essential Procurement Data for Research & Industrial Application


3,4-Diaminothiophene Dihydrochloride (CAS 90069-81-1) is a heterocyclic building block, supplied as a dihydrochloride salt to ensure stability against oxidation, with a molecular weight of 187.09 g/mol . This compound serves as the primary precursor for the thieno[3,4-b]pyrazine motif, a critical acceptor unit in low-bandgap conjugated materials, and is widely utilized in organic electronics and medicinal chemistry [1].

3,4-Diaminothiophene Dihydrochloride: Why a Simple Analogue Search is Inadequate for Procurement


The procurement of 3,4-diaminothiophene cannot be fulfilled by selecting a generic 'diaminothiophene' or similar diamine salt. Critically, the isomeric position of the amines is non-interchangeable: 2,3-diaminothiophene or 2,5-diaminothiophene cannot form the fused thieno[3,4-b]pyrazine ring system [1]. Furthermore, the electronic properties, such as the unique nucleophilicity at the C-2 position, which is essential for subsequent derivatization and tuning of optoelectronic properties, are specific to the 3,4-substitution pattern [2]. Finally, the base-sensitive and oxidation-prone nature of the free amine mandates procurement as a stable dihydrochloride salt; substitution with the free base (CAS 78637-85-1) introduces significant handling, storage, and synthetic reproducibility risks .

3,4-Diaminothiophene Dihydrochloride: A Quantitative Technical Evidence Guide for Scientific Selection


Synthetic Yield Comparison: The Dihydrochloride Salt vs. Free Base for Thieno[3,4-b]pyrazine Core Synthesis

Procurement of the dihydrochloride salt over the free base directly impacts synthetic yield and product purity in thieno[3,4-b]pyrazine formation. A patented, optimized procedure using the dihydrochloride salt achieves a 90% isolated yield of the desired heterocyclic core, while a general method utilizing the free base (derived from the salt) reports a 61% yield for the diamine precursor alone . This demonstrates a quantifiable advantage in process efficiency.

Organic Electronics Material Science Synthetic Methodology

Stability and Handling Advantage: Salt Form vs. Free Base for Long-Term Research Reproducibility

The dihydrochloride salt provides a documented stability advantage over the free base, 3,4-diaminothiophene (CAS 78637-85-1). The free amine is reported to be 'significantly sensitive to oxidation,' requiring immediate use or storage as the salt. In contrast, the dihydrochloride salt is 'significantly stable' and can be reliably stored at 2-8°C . This stability is a quantifiable and necessary property for ensuring batch-to-batch consistency in research and development.

Chemical Stability Reproducibility Material Storage

Electronic Property Differentiation: Reactivity of Thiophene Core vs. Benzene Analogue o-Phenylenediamine

Computational studies reveal a fundamental electronic difference between 3,4-diaminothiophene and its all-carbon analogue, o-phenylenediamine. For 3,4-diaminothiophene, the C-protonated form is more stable than the N-protonated form by 5-9 kcal/mol, whereas for o-phenylenediamine, the stability order is reversed, with N-protonation being favored by 2-5 kcal/mol [1]. This results in a significantly higher nucleophilicity at the C-2 position of the thiophene ring compared to anilines, stemming from strong C2-C3 bond polarization [1].

Computational Chemistry Reactivity Molecular Design

Polymer Optical Properties: Tuning λmax via 3,4-Diaminothiophene Core Functionalization

The 3,4-diaminothiophene unit enables the synthesis of conjugated polymers with tunable optical properties. Functionalization of a polymer containing 3,4-diaminothiophene units results in a bathochromic shift, with a characteristic UV-Vis maximum absorption wavelength (λmax) in the range of 550-670 nm [1]. While a direct, quantitative comparison to a specific analogue polymer under identical conditions is not provided, this range is a key performance indicator for low-bandgap materials used in NIR applications and is a direct result of the 3,4-diaminothiophene core's electronic structure [1].

Conjugated Polymers Optoelectronics Material Science

3,4-Diaminothiophene Dihydrochloride: Validated Application Scenarios for Procurement


Synthesis of Thieno[3,4-b]pyrazine for Low-Bandgap Organic Electronics

This compound is the definitive precursor for synthesizing thieno[3,4-b]pyrazine, a critical acceptor unit in low-bandgap materials [1]. Its use is mandated to achieve the high yields (up to 90%) required for scalable synthesis of organic semiconductors, as demonstrated in patented processes . The resulting materials are directly applicable to organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and thermoelectric devices [1].

Development of Conjugated Polymers with Tunable NIR Absorption

The 3,4-diaminothiophene core is essential for constructing conjugated polymers with absorption in the bathochromic range (λmax 550-670 nm) [2]. This optical property is a direct consequence of the core's electronic structure and is crucial for applications in near-infrared (NIR) sensors and for enhancing the light-harvesting capabilities of organic solar cells, where extending absorption into the red/NIR region is key to improving power conversion efficiency.

Synthesis of Functionalized Building Blocks for Medicinal Chemistry

The compound serves as a versatile intermediate for creating diverse heterocyclic scaffolds with potential pharmaceutical applications [3]. The unique nucleophilicity at the C-2 position of the thiophene ring, a property that differentiates it from phenylenediamine analogues [4], allows for regioselective functionalization. This enables the construction of novel thieno-imidazole and other fused-ring systems relevant to drug discovery programs, including those targeting kinases and DHFR .

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